molecular formula C19H19N3O2 B4188460 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Cat. No. B4188460
M. Wt: 321.4 g/mol
InChI Key: PTKURJIIINZOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is a chemical compound that belongs to the family of oxadiazoles. It is a white crystalline powder that is soluble in organic solvents. This compound has been used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive processes such as learning and memory. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide in lab experiments is its unique properties. This compound has been shown to have potential as a therapeutic agent for various diseases, which makes it an attractive target for further research. However, one of the limitations of using this compound in lab experiments is its cost. This compound is relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. One of the major directions is to further explore its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, the synthesis of analogs of this compound may lead to the discovery of new drugs with improved properties.

Scientific Research Applications

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been extensively used in scientific research for various applications. One of the major applications is in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-13(2)17(23)20-16-11-7-10-15(12-16)19-22-21-18(24-19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKURJIIINZOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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